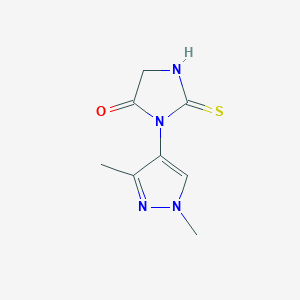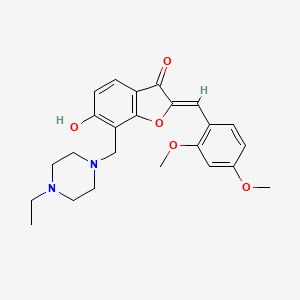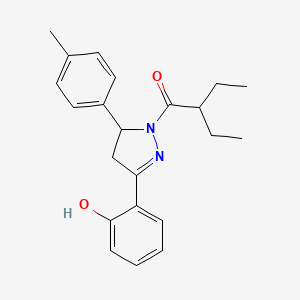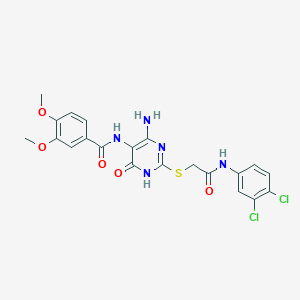![molecular formula C20H24N4O4 B2837205 methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS No. 1797063-05-8](/img/structure/B2837205.png)
methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate: is a complex organic compound that features a pyrazole ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Substitution on the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl ring reacts with a halogenated pyrazole.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the phenyl-substituted pyrazole with an isocyanate derivative.
Addition of the Cyano and Methoxyethyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the methoxyethyl group can be added through an etherification reaction.
Esterification: Finally, the ester group is introduced by reacting the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Hydrolysis: Carboxylic acids.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly interesting due to its prevalence in bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups suggests it could interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyano group and carbamoyl group are likely to play key roles in these interactions, possibly through hydrogen bonding or electrostatic interactions.
相似化合物的比较
Similar Compounds
Methyl 3-(1-{4-[(1-cyano-2-hydroxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
Methyl 3-(1-{4-[(1-cyano-2-ethoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The unique combination of functional groups in methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate provides it with distinct chemical properties
属性
IUPAC Name |
methyl 3-[1-[4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl]-3,5-dimethylpyrazol-4-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13-18(9-10-19(25)28-4)14(2)24(23-13)17-7-5-15(6-8-17)20(26)22-16(11-21)12-27-3/h5-8,16H,9-10,12H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJBEWHTXXUXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)NC(COC)C#N)C)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)

![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)

![2-(4-chlorophenyl)-5-methyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2837126.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)

![methyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2837131.png)

![3-cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide](/img/structure/B2837138.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)

![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2837145.png)
